Enantiomeric Identity Verification: Specific Optical Rotation Discriminates (1R,2R) from (1S,2S)-Fmoc-ACHC
The (1R,2R) enantiomer of Fmoc-2-aminocyclohexanecarboxylic acid displays a specific optical rotation [α]D²⁰ = −34 ± 2° (c = 1 in acetone), while the (1S,2S) enantiomer (CAS 312965-07-4) displays [α]D²⁰ = +47.5 ± 2° (c = 1 in DMF) . Although measured in different solvents, the opposite sign of rotation provides unambiguous enantiomeric discrimination. This parameter serves as a routine identity and enantiopurity check prior to peptide synthesis.
| Evidence Dimension | Specific optical rotation [α]D²⁰ |
|---|---|
| Target Compound Data | [α]D²⁰ = −34 ± 2° (c = 1, acetone) |
| Comparator Or Baseline | (1S,2S)-Fmoc-2-aminocyclohexane carboxylic acid: [α]D²⁰ = +47.5 ± 2° (c = 1, DMF) |
| Quantified Difference | Opposite sign of rotation; magnitude difference ~13.5° (solvent-dependent) |
| Conditions | Polarimetry at 589 nm (sodium D-line), 20 °C; target measured in acetone, comparator in DMF |
Why This Matters
Optical rotation serves as the simplest pass/fail identity test for procurement, preventing costly synthetic errors caused by inadvertent enantiomer substitution.
